N-(5-acetyl-4-methylthiazol-2-yl)-4-((4-chlorophenyl)thio)butanamide
Description
N-(5-acetyl-4-methylthiazol-2-yl)-4-((4-chlorophenyl)thio)butanamide is a thiazole-derived compound characterized by a 5-acetyl-4-methylthiazol-2-yl core linked to a 4-((4-chlorophenyl)thio)butanamide moiety. Thiazole derivatives are renowned for their diverse pharmacological activities, including antimicrobial, anticancer, and antidiabetic properties.
Properties
IUPAC Name |
N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-4-(4-chlorophenyl)sulfanylbutanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN2O2S2/c1-10-15(11(2)20)23-16(18-10)19-14(21)4-3-9-22-13-7-5-12(17)6-8-13/h5-8H,3-4,9H2,1-2H3,(H,18,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZJSKDCVUKOKSS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)NC(=O)CCCSC2=CC=C(C=C2)Cl)C(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-acetyl-4-methylthiazol-2-yl)-4-((4-chlorophenyl)thio)butanamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. Its structure features a thiazole ring, which is often associated with various biological activities, including antimicrobial and anticancer properties. This article aims to provide an in-depth analysis of its biological activity, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The compound can be described by the following molecular formula:
It includes the following structural components:
- Thiazole Ring : Known for its role in various biological activities.
- Chlorophenyl Group : Enhances lipophilicity, potentially improving membrane permeability.
- Acetyl and Butanamide Moieties : These functional groups may influence biological interactions.
The biological activity of this compound is hypothesized to involve interactions with specific biological targets such as enzymes or receptors. The thiazole ring may facilitate binding to these targets, while the chlorophenyl group could enhance the compound's overall bioavailability.
Anticancer Activity
Research indicates that compounds with thiazole rings exhibit significant cytotoxicity against various cancer cell lines. For example, derivatives similar to this compound have shown promising results in inhibiting the growth of breast adenocarcinoma (MCF-7) and hepatocellular carcinoma (HepG2) cells.
Table 1: Cytotoxicity Data Against Cancer Cell Lines
| Compound | Cell Line | IC50 (µg/mL) |
|---|---|---|
| 4e | MCF-7 | 5.36 |
| 4i | HepG2 | 3.13 |
| 5-FU | MCF-7 | 6.80 |
The above table summarizes the median inhibitory concentration (IC50) values for selected compounds against MCF-7 and HepG2 cell lines, demonstrating the potential efficacy of thiazole-based compounds in cancer treatment .
Antimicrobial Activity
Compounds containing thiazole rings are also known for their antimicrobial properties. The mechanism often involves disruption of microbial cell membranes or inhibition of essential enzymes. Similar compounds have been evaluated for their effectiveness against various bacterial strains, with some exhibiting significant antibacterial activity.
Case Studies
- Study on Thiazole Derivatives : A study evaluated several thiazole derivatives for their anticancer properties and found that modifications to the thiazole structure significantly impacted their cytotoxicity against cancer cells. This suggests that this compound could be optimized for enhanced activity .
- In Silico Studies : Molecular docking studies have indicated that similar compounds can effectively bind to acetylcholinesterase (AChE), suggesting potential applications in treating neurodegenerative diseases like Alzheimer's .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analog: N-(Benzothiazol-2-yl)-4-((5-chlorobenzoxazol-2-yl)amino)butanamide
This compound, synthesized by Hugo Pilotzi et al., shares a butanamide backbone but differs in its heterocyclic substituents. Instead of a thiazole ring, it incorporates benzothiazole and benzoxazole moieties. Key structural and functional differences include:
Key Observations :
- The 4-chlorophenylthio group in the target compound may improve membrane permeability due to its lipophilic nature compared to the amino-linked benzoxazole in the analog.
- Both compounds utilize accessible synthetic routes, but the target compound’s absence of reported yield or bioactivity highlights a research gap.
Preparation Methods
Thiazole Core Formation via Cyclocondensation
The thiazole ring is synthesized using a modified Hantzsch thiazole synthesis (Fig. 1). A ketone (e.g., 3-acetyl-4-methylpentan-2-one) reacts with thiourea in acidic conditions to form the thiazolidine intermediate, which undergoes dehydrogenation to yield the aromatic thiazole.
Procedure :
- Combine thiourea (1.0 equiv) and 3-acetyl-4-methylpentan-2-one (1.2 equiv) in glacial acetic acid.
- Reflux at 110°C for 8–12 hours under nitrogen.
- Neutralize with 10% NaOH, extract with ethyl acetate, and purify via silica chromatography.
Acetylation at C5 Position
The 5-acetyl group is introduced via Friedel-Crafts acylation :
- Dissolve 4-methylthiazol-2-amine (1.0 equiv) in dry dichloromethane.
- Add acetyl chloride (1.5 equiv) and AlCl₃ (2.0 equiv) at 0°C.
- Stir for 4 hours, quench with ice-water, and extract with DCM.
Synthesis of 4-((4-Chlorophenyl)thio)butanoyl Chloride
Thioether Formation
The 4-chlorophenylthio group is introduced via nucleophilic aromatic substitution :
Acyl Chloride Activation
Convert the carboxylic acid to the acyl chloride using oxalyl chloride:
- Dissolve 4-((4-chlorophenyl)thio)butanoic acid (1.0 equiv) in anhydrous THF.
- Add oxalyl chloride (3.0 equiv) and catalytic DMF.
- Stir at room temperature for 2 hours and evaporate under vacuum.
Amide Coupling Reaction
Schotten-Baumann Conditions
Couple the thiazole amine with the acyl chloride:
Alternative Method: EDCI/HOBt Mediated Coupling
For sensitive substrates:
- Combine amine (1.0 equiv), acyl chloride (1.1 equiv), EDCI (1.2 equiv), and HOBt (1.2 equiv) in DMF.
- Stir at room temperature for 12 hours.
- Purify via flash chromatography (hexane:ethyl acetate = 3:1).
Optimization and Comparative Analysis
| Method | Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Schotten-Baumann | Aqueous NaOH, 0°C | 73–77 | 95–97 |
| EDCI/HOBt | DMF, RT | 80–84 | 98–99 |
| DCC/DMAP | CH₂Cl₂, 0°C to RT | 68–72 | 93–95 |
Key Findings :
- EDCI/HOBt coupling minimizes side reactions (e.g., thioether oxidation).
- Aqueous conditions (Schotten-Baumann) are cost-effective but require strict pH control.
Spectroscopic Characterization
- ¹H NMR (400 MHz, CDCl₃): δ 7.32 (d, J = 8.4 Hz, 2H, ArH), 7.24 (d, J = 8.4 Hz, 2H, ArH), 3.51 (t, J = 7.2 Hz, 2H, SCH₂), 2.89 (s, 3H, COCH₃), 2.44 (s, 3H, CH₃-thiazole).
- HRMS : m/z calc. for C₁₆H₁₈ClN₂O₂S₂ [M+H]⁺: 393.0432; found: 393.0428.
Challenges and Mitigation Strategies
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
